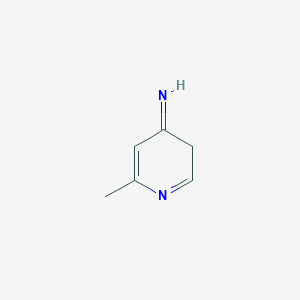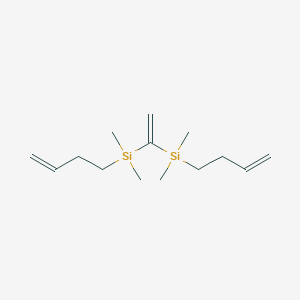![molecular formula C22H19ClN2O2 B14212016 N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide CAS No. 558473-76-0](/img/structure/B14212016.png)
N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide is a complex organic compound characterized by its unique structure, which includes a benzoyl group, a chloroamino group, and a phenylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with N-phenylethylenediamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or related derivatives.
Scientific Research Applications
N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and binding affinities are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzamide: A simpler analog with similar structural features but lacking the chloroamino group.
Benzoyl chloride: A precursor used in the synthesis of N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide.
N-phenylethylenediamine: Another precursor involved in the synthesis.
Uniqueness
This compound is unique due to its combination of functional groups, which impart distinct chemical and biological properties
Properties
CAS No. |
558473-76-0 |
|---|---|
Molecular Formula |
C22H19ClN2O2 |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
N-[2-[benzoyl(chloro)amino]ethyl]-N-phenylbenzamide |
InChI |
InChI=1S/C22H19ClN2O2/c23-25(22(27)19-12-6-2-7-13-19)17-16-24(20-14-8-3-9-15-20)21(26)18-10-4-1-5-11-18/h1-15H,16-17H2 |
InChI Key |
ZIQUWVOELUADIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CCN(C(=O)C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


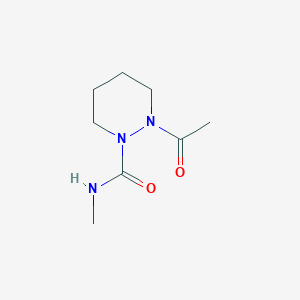
![N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide](/img/structure/B14211941.png)

![2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene](/img/structure/B14211948.png)
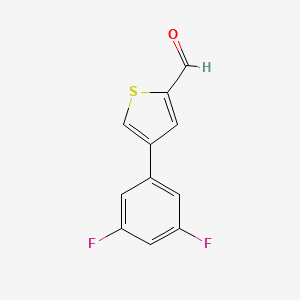
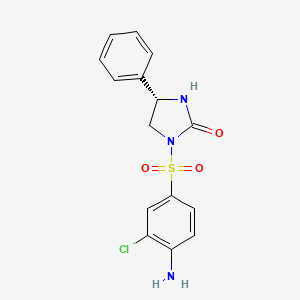

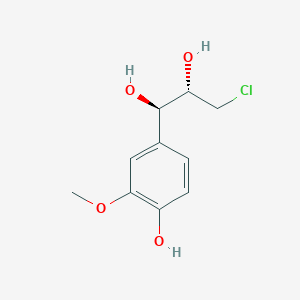
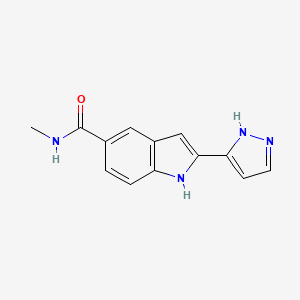
![2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]-](/img/structure/B14211971.png)

![6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B14211985.png)
